(2R)-Tetrahydro-2-furanol
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Overview
Description
(2R)-Tetrahydro-2-furanol is a chiral organic compound with the molecular formula C4H8O2. It is a furan derivative, where the furan ring is fully saturated, and a hydroxyl group is attached to the second carbon atom in the ring. This compound is known for its unique stereochemistry and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-Tetrahydro-2-furanol can be synthesized through several methods. One common method involves the reduction of 2-furanone using a chiral catalyst to ensure the desired stereochemistry. The reaction typically employs hydrogen gas in the presence of a palladium catalyst under mild conditions.
Another synthetic route involves the asymmetric reduction of 2-furanone using borane-dimethyl sulfide complex (BH3·DMS) in the presence of a chiral ligand. This method provides high enantioselectivity and yields the desired this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2-furanone. The process involves the use of a chiral catalyst to achieve high enantioselectivity. The reaction is carried out in a high-pressure reactor with hydrogen gas and a palladium or rhodium catalyst.
Chemical Reactions Analysis
Types of Reactions
(2R)-Tetrahydro-2-furanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to tetrahydrofuran using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tosyl chloride (TsCl) in the presence of a base for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 2-Furanone
Reduction: Tetrahydrofuran
Substitution: Various substituted tetrahydrofurans depending on the nucleophile used.
Scientific Research Applications
(2R)-Tetrahydro-2-furanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: this compound is used in the production of flavors and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of (2R)-Tetrahydro-2-furanol depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the furan ring. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the furan ring can undergo various transformations.
In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved would vary based on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A fully saturated furan ring without the hydroxyl group.
2-Furanone: An oxidized form of (2R)-Tetrahydro-2-furanol.
(2S)-Tetrahydro-2-furanol: The enantiomer of this compound with opposite stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart different physical and chemical properties compared to its enantiomer or other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and in the production of enantiomerically pure pharmaceuticals.
Properties
IUPAC Name |
(2R)-oxolan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODDICFTDYODH-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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